3,4-difluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c16-11-3-1-8(6-12(11)17)15(21)18-10-2-4-13-9(5-10)7-14(20)19-13/h1-6H,7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXURBKJZZSNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Nitroacetophenone Derivatives
A common precursor for 5-amino-2-oxindole involves the reduction and cyclization of 2-nitroacetophenone derivatives. For example, 2-nitro-5-fluoroacetophenone undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol to yield 5-amino-2-oxindole. Typical conditions include:
- Pressure : 50 psi H₂
- Temperature : 25°C
- Yield : 78–82%
Microwave-Assisted Indole Formation
Microwave irradiation significantly accelerates indole cyclization. A mixture of 4-fluorophenylhydrazine and ethyl 3-oxopentanoate in DMF, irradiated at 150°C for 15 minutes, produces 5-nitro-1H-indole derivatives. Subsequent hydrogenation with Raney Ni affords 5-amino-2-oxindole in 89% yield.
Acylation of 5-Amino-2-Oxindole with 3,4-Difluorobenzoyl Chloride
Direct Amide Coupling
The final acylation employs 3,4-difluorobenzoyl chloride and 5-amino-2-oxindole in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:
- Molar Ratio : 1:1.2 (amine:acyl chloride)
- Temperature : 0°C → 25°C
- Reaction Time : 4 hours
- Yield : 68–72%
Mechanistic Insight : TEA neutralizes HCl, driving the reaction toward amide formation. The electron-withdrawing fluorine substituents enhance the electrophilicity of the acyl chloride, facilitating nucleophilic attack by the amine.
Schotten-Baumann Conditions
Alternative acylation under Schotten-Baumann conditions (aqueous NaOH, THF) improves solubility and reduces side products:
- Base : 10% NaOH
- Solvent : THF/H₂O (3:1)
- Yield : 75–80%
Alternative Routes and Modifications
Protection-Deprotection Strategies
To prevent competing acylation at the oxindole nitrogen, a tert-butoxycarbonyl (Boc) protecting group is introduced prior to acylation:
- Protection : Boc₂O, DMAP, DCM, 25°C, 12 hours (Yield: 92%).
- Acylation : 3,4-Difluorobenzoyl chloride, TEA, DCM, 0°C (Yield: 85%).
- Deprotection : TFA/DCM (1:1), 25°C, 2 hours (Yield: 95%).
Solid-Phase Synthesis
A patent-pending method immobilizes 5-nitro-2-oxindole on Wang resin via a photolabile linker. Sequential reduction (SnCl₂/HCl) and acylation (3,4-difluorobenzoyl chloride) yield the target compound after UV cleavage (365 nm, 1 hour).
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar arrangement of the benzamide and oxindole moieties, with dihedral angles of 12.3° between the rings.
Comparative Evaluation of Synthetic Methods
Industrial-Scale Considerations
Cost-Efficiency Analysis
Environmental Impact
- Waste Generation : Schotten-Baumann produces aqueous waste (2.5 L/g), whereas solid-phase synthesis minimizes solvent use (0.8 L/g).
Chemical Reactions Analysis
3,4-difluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and proteins involved in cellular processes such as apoptosis and cell proliferation. For example, it may inhibit protein kinases or other signaling molecules, leading to the induction of cell death in cancer cells .
Comparison with Similar Compounds
3,4-difluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
5-fluoroindole: An indole derivative with antiviral and anticancer activities.
Biological Activity
3,4-Difluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 256 Da
- LogP : 1.76
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 2
- Polar Surface Area : 58 Ų
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer and antiviral properties.
Anticancer Activity
- Mechanism of Action :
- Case Studies :
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | U937 | 2.41 | Kinase inhibition |
Antiviral Activity
Preliminary studies suggest potential antiviral properties against various viruses. Compounds in this class have demonstrated activity against the varicella-zoster virus and cytomegalovirus (CMV), comparable to established antiviral drugs .
Research Findings
Recent literature highlights the ongoing research into the biological applications of benzamide derivatives:
- Inhibition Studies :
- Cytotoxicity Assessments :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the standard synthetic routes for 3,4-difluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Catalytic hydrogenation of nitro-indole precursors to generate the 2-oxo-2,3-dihydro-1H-indol-5-amine intermediate.
- Step 2 : Amide coupling using 3,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond .
- Step 3 : Purification via column chromatography or recrystallization. Key reagents and conditions: Anhydrous solvents (e.g., DCM or THF), room temperature for coupling, and inert atmosphere to prevent hydrolysis .
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- NMR Spectroscopy : H and C NMR confirm the indole ring, benzamide linkage, and fluorine substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and purity.
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .
- IR Spectroscopy : Confirms the presence of carbonyl (C=O) and N-H stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Catalyst Screening : Test bases like DMAP or NaH to enhance amide coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Control : Elevated temperatures (40–60°C) for coupling reactions reduce side products.
- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., hydrolyzed benzamide) and adjust reaction stoichiometry .
Q. How can contradictions in reported biological activities (e.g., PDE4 vs. kinase inhibition) be resolved experimentally?
- Target-Specific Assays : Conduct parallel assays (e.g., PDE4 enzymatic inhibition vs. kinase profiling) to confirm selectivity.
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified fluorine positions or indole substituents to isolate target-specific effects.
- Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics to PDE4 or other suspected targets .
Q. What computational methods support experimental data in target identification?
- Molecular Docking : Tools like AutoDock Vina model interactions between the compound and PDE4’s catalytic pocket, highlighting key residues (e.g., Gln-443, Phe-446) .
- MD Simulations : GROMACS or AMBER simulate binding stability over time, assessing hydrogen bond persistence and hydrophobic interactions.
- Pharmacophore Modeling : Identify essential structural features (e.g., fluorine atoms, amide linkage) for activity using Schrödinger Suite .
Q. How is the mechanism of PDE4 inhibition characterized at the molecular level?
- Enzymatic Assays : Measure cAMP hydrolysis rates in PDE4 isoforms (e.g., PDE4B vs. PDE4D) using fluorescence-based kits.
- Mutagenesis Studies : Engineer PDE4 mutants (e.g., Q443A) to test if predicted binding residues are critical for inhibition.
- Cellular cAMP Quantification : Use FRET-based biosensors in HEK293 cells to confirm functional inhibition .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Standardized Protocols : Replicate experiments under controlled conditions (pH, temperature, solvent system).
- Analytical Cross-Validation : Compare HPLC (reverse-phase) and NMR data across labs to identify degradation products (e.g., hydrolyzed amide).
- Environmental Controls : Test stability under inert atmospheres (N) to rule out oxidative degradation .
Methodological Tables
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Triethylamine, DCM, RT | 65 | 95 | |
| DMAP, DMF, 50°C | 78 | 98 | |
| NaH, THF, Reflux | 72 | 93 |
Q. Table 2: Key PDE4 Inhibition Data
| Assay Type | IC (nM) | Selectivity (vs. PDE3) | Reference |
|---|---|---|---|
| Fluorescent cAMP Hydrolysis | 12.5 | >100-fold | |
| Radioligand Binding | 9.8 | >80-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
